molecular formula C28H36N4O7 B1671196 Safracin B CAS No. 87578-99-2

Safracin B

Katalognummer B1671196
CAS-Nummer: 87578-99-2
Molekulargewicht: 540.6 g/mol
InChI-Schlüssel: GKUZBRIJGIGFKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Safracin B is a tetrahydroisoquinoline (THIQ) alkaloid and a naturally occurring antibiotic from Pseudomonas fluorescens . It exhibits broad-spectrum antimicrobial and strong antitumor activities .


Synthesis Analysis

The entire safracin synthetic gene cluster spanning 17.5 kb has been identified, cloned, and sequenced from Pseudomonas fluorescens A2-2 . This pathway exhibits unusual features when compared with other non-ribosomal peptide synthetase (NRPS) systems .


Molecular Structure Analysis

The molecular formula of Safracin B is C28H36N4O7 . The chemical structures of Safracin A and B are proposed to be very similar to saframycins .


Chemical Reactions Analysis

Safracin B is produced by Pseudomonas fluorescens A2-2 . The biosynthetic mechanism of Safracin B is closely related to that in the total synthesis reported by Myers and Kung .


Physical And Chemical Properties Analysis

Safracin B has a molecular weight of 540.61 . Its physicochemical properties suggest that it has structures very similar to saframycins .

Wissenschaftliche Forschungsanwendungen

Application in Genetic Engineering and Drug Production

  • Scientific Field: Genetic Engineering and Drug Production .
  • Summary of Application: Safracin B has been used in the development of a genetic toolbox for Photorhabdus and Xenorhabdus, two genera of bacteria that live in symbiosis with entomopathogenic nematodes . This toolbox includes heterologous expression systems and CRISPR/Cpf1 based genome editing tools for rapid natural product profiling .
  • Methods of Application: The researchers developed several expression vectors and a CRISPR-Cpf1 genome editing vector for genetic manipulations in Photorhabdus and Xenorhabdus using SEVA plasmids . They were able to activate and refactor biosynthetic gene clusters (BGCs) to obtain high production titers of high-value compounds such as Safracin B .
  • Results or Outcomes: The researchers were able to achieve a final production titer of 336 mg/L of Safracin B in Xenorhabdus sp. TS4 .

Application in Antimicrobial and Antitumor Activities

  • Scientific Field: Medicine .
  • Summary of Application: Safracin B, a tetrahydroisoquinoline (THIQ) alkaloid, is a naturally occurring antibiotic from Pseudomonas fluorescens . It exhibits broad-spectrum antimicrobial and strong antitumor activities .
  • Results or Outcomes: Safracin B has shown antitumor activity against L1210 and P388 leukemias and B16 melanoma in Female BALB/c x DBA/2 F 1 (CD2F 1) mice . The LD 50 is 7.3 mg/kg with Safracin B in normal CD2F 1 mice by ip administration .

Safety And Hazards

Safracin B is for R&D use only and not for medicinal, household, or other use . It is harmful if swallowed or in contact with skin, and it causes skin irritation .

Eigenschaften

IUPAC Name

(2S)-2-amino-N-[[(1S,2S,10R,12S,13R)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17+,18-,21+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUZBRIJGIGFKC-XPXFATIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276484
Record name Safracin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Safracin B

CAS RN

87578-99-2, 82029-27-4
Record name Safracin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087578992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safracin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-amino-N-((6,7,9,10,13,14,14a,15-octahydro-1,7-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino(3,2-b)(3)benzazocin-9-yl)methyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Safracin B
Reactant of Route 2
Safracin B
Reactant of Route 3
Safracin B
Reactant of Route 4
Safracin B
Reactant of Route 5
Safracin B
Reactant of Route 6
Reactant of Route 6
Safracin B

Citations

For This Compound
191
Citations
Y Ikeda, Y SHIMADA, K HONJO… - The Journal of …, 1983 - jstage.jst.go.jp
… Safracin B was superior to safracin A in antibacterial activity against all organisms tested. … Protective effects were observed only at 100 mg/kg for safracin A and 15 mg/kg for safracin B…
Number of citations: 32 www.jstage.jst.go.jp
T OKUMOTO, M KAWANA, I NAKAMURA… - The journal of …, 1985 - jstage.jst.go.jp
… Structurally, these antibiotics belong to the saframycin family of antibiotics, and safracin B is … effective doses of safracin B were much lower than those of safracin A. Safracin B also pro…
Number of citations: 22 www.jstage.jst.go.jp
T Arai - Journal of Chromatography Library, 1989 - Elsevier
… tumors and the toxic and effective doses of safracin B were murh lower than those of safracin A … From the above procedures 4 mg of safracin A and 5 mg of safracin B were obtained. The …
Number of citations: 3 www.sciencedirect.com
A Velasco, P Acebo, A Gomez… - Molecular …, 2005 - Wiley Online Library
… The fact that P19B, P22A and P22B have lost cytotoxic activity respect safracin B (Table 1) … 14 human tumour cell lines, of safracin B versus the new molecules originated in this work. …
Number of citations: 96 onlinelibrary.wiley.com
Y Ikeda, H MATSUKI, T OGAWA… - The Journal of …, 1983 - jstage.jst.go.jp
… R=H Safracin A (1) R=OH Safracin B (2) R=H … In February of this year MEYERS et al. reported that EM5519 was identical to Y-16482a (safracin B)". Recently …
Number of citations: 92 www.jstage.jst.go.jp
Y Ikeda, H IDEMOTO, F HIRAYAMA… - The Journal of …, 1983 - jstage.jst.go.jp
… Dried yeast was chosen as the nitrogen source, as it gave the highest production of safracin B which we wanted. The effect of carbon sources on safracins production was examined …
Number of citations: 106 www.jstage.jst.go.jp
S Xu, G Wang, J Zhu, C Shen, Z Yang… - European Journal of …, 2017 - Wiley Online Library
… practical semisynthesis of ecteinascidin 743 starting from safracin B. The strategy involves the direct … (–)-Jorumycin was prepared in six steps and 24.1 % overall yield from safracin B. …
P Proksch, RA Edrada-Ebel, R Ebel - Marine Drugs, 2003 - mdpi.com
… An example is ET-743 that can be partially synthesized from safracin B which is a metabolite of Pseudomonas fluorescens. There have been many examples of striking structural …
Number of citations: 175 www.mdpi.com
M Cheung - 1997 - search.proquest.com
… We are interested in safracin B (lb) as a synthetic target not only … The stereocontrolled total synthesis of (-)-safracin B has been … Details of the total synthesis of (-)-safracin B (lb) are …
Number of citations: 3 search.proquest.com
R Edrada-Ebel - 6th International Conference of the …, 2010 - pureportal.strath.ac.uk
… The structure of ET-743 reveals striking similarities to safracin B, a metabolite of Pseudomonas fluorescens. ET-743 is commercially available as Yondelis® or under the generic name …
Number of citations: 2 pureportal.strath.ac.uk

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.